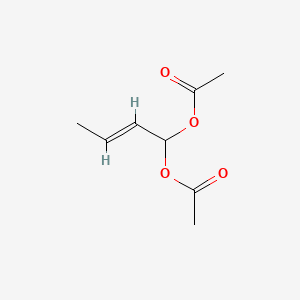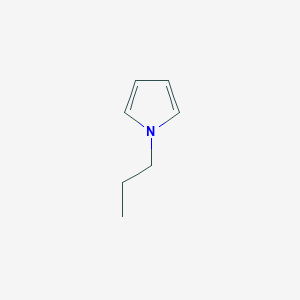
Dibutyl 3-oxopentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an organic compound with interesting properties and applications.
Méthodes De Préparation
Synthetic Routes:: The synthesis of Dibutyl 3-oxopentanedioate involves esterification of 3-oxopentanedioic acid (also known as acetylacetone) with butanol. The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction can be represented as follows:
3-oxo-pentanedioic acid+Butanol→Dibutyl 3-oxopentanedioate+Water
Industrial Production:: Industrial production methods may vary, but the above synthetic route is commonly employed.
Analyse Des Réactions Chimiques
Dibutyl 3-oxopentanedioate can undergo various reactions:
Hydrolysis: Under basic conditions, it hydrolyzes back to 3-oxopentanedioic acid and butanol.
Esterification: It can react with other alcohols to form different esters.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common reagents include strong acids or bases, reducing agents, and nucleophiles. The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Dibutyl 3-oxopentanedioate finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Polymer Chemistry: For modifying polymer properties.
Flavor and Fragrance Industry: As a component in perfumes and flavorings.
Mécanisme D'action
The exact mechanism of action for Dibutyl 3-oxopentanedioate depends on its specific application. It may act as a prodrug, releasing the active compound upon hydrolysis. Molecular targets and pathways vary based on its use.
Comparaison Avec Des Composés Similaires
Dibutyl 3-oxopentanedioate is structurally related to other esters and ketones. its uniqueness lies in its specific combination of functional groups and applications.
Propriétés
Numéro CAS |
42599-01-9 |
|---|---|
Formule moléculaire |
C13H22O5 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
dibutyl 3-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-5-7-17-12(15)9-11(14)10-13(16)18-8-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
SAPPVGOXJLSDHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(=O)CC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)
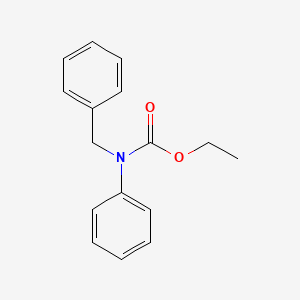
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)
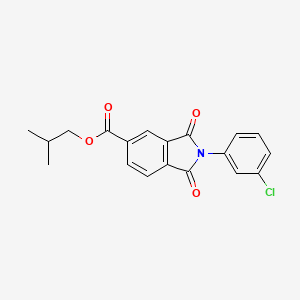
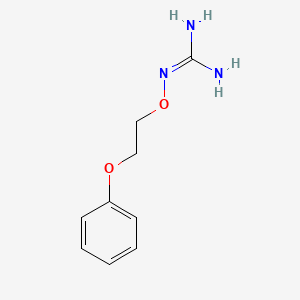
![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996393.png)

![ethyl (2E)-2-[3-(acetyloxy)-4-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996415.png)
![Methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B11996421.png)
![3-methyl-7-(2-phenylethyl)-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996423.png)
